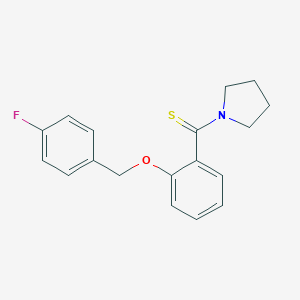
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether, commonly known as FPPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. FPPE is a thioether derivative of carfentanil, which is a potent opioid analgesic.
Wirkmechanismus
FPPE acts as an agonist at the mu opioid receptor, which is a G protein-coupled receptor. Activation of the mu opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria. FPPE has a similar mechanism of action to other opioid analgesics such as morphine and fentanyl.
Biochemical and Physiological Effects:
FPPE has been shown to produce potent analgesia in animal models, with a potency similar to that of fentanyl. It has also been shown to produce sedation and respiratory depression, which are common side effects of opioid analgesics. FPPE has a shorter duration of action compared to fentanyl, which may make it a more suitable candidate for use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPPE in lab experiments is its high affinity and selectivity for the mu opioid receptor, which makes it a useful tool for studying the opioid system. However, its potency and potential for producing respiratory depression and other side effects may limit its use in certain experiments. Additionally, the synthesis of FPPE requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several potential future directions for research on FPPE. One area of interest is the development of analogs with improved pharmacological properties, such as longer duration of action or reduced side effects. Another area of interest is the use of FPPE as a radioligand for imaging the mu opioid receptor in humans. Finally, further studies are needed to fully understand the potential therapeutic applications of FPPE in the treatment of pain and other conditions.
Synthesemethoden
FPPE can be synthesized by the reaction of 4-fluorobenzyl chloride with 2-(1-pyrrolidinylcarbothioyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
FPPE has been studied for its potential applications as an opioid receptor ligand. It has been shown to have high affinity and selectivity for the mu opioid receptor, which is a target for the treatment of pain. FPPE has also been studied for its potential use as a radioligand for imaging the mu opioid receptor in the brain using positron emission tomography (PET).
Eigenschaften
Molekularformel |
C18H18FNOS |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
[2-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18FNOS/c19-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |
InChI-Schlüssel |
IKMAGILBALHHQY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)